1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid
Overview
Description
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of dichlorobenzyl and diiodo groups, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 3,5-diiodoindole.
Reaction Conditions: The initial step involves the alkylation of 3,5-diiodoindole with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s indole structure makes it a candidate for studying interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-3,5-diiodo-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with roles in growth and development.
3-(3,4-Dichlorobenzyl)-1H-indole: Similar structure but lacks the carboxylic acid group, affecting its reactivity and biological activity.
5-Iodo-3-(3,4-dichlorobenzyl)-1H-indole: Similar but with different halogenation pattern, influencing its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-diiodoindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2I2NO2/c17-11-3-1-8(5-12(11)18)7-21-13-4-2-9(19)6-10(13)14(20)15(21)16(22)23/h1-6H,7H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMSKGKXLWBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)I)C(=C2C(=O)O)I)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2I2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157811 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-96-0 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860648-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,5-diiodo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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